methyl ((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Antitumor and Antifilarial Agents
- Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate and its selenazole counterpart were synthesized from 2-amino-4-(chloromethyl)thiazole and selenazole, respectively. These compounds, particularly Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate, showed significant activity in inhibiting leukemia cell proliferation and demonstrated in vivo antifilarial activity against Acanthocheilonema viteae (Kumar et al., 1993).
Synthesis and Transformations
- Research on methyl [4-(oxoacetyl)phenyl]carbamate revealed its utility in synthesizing various derivatives, such as ethyl 3-methyl-6-[4-(methoxycarbonylamino)phenyl]pyridazine-4-carboxylate, which are important for pharmaceutical applications (Velikorodov & Shustova, 2017).
Antibacterial and Antimycotic Activities
- The bromination of 6-methyl-4-methoxy-2H-thiopyran-2-one under ionic and radical conditions led to the formation of compounds with notable antibacterial and antimycotic activities (Caputo et al., 1979).
Fungicidal Activities
- A series of novel methyl N-methoxy-N-[2-substituent-4-chloro-3(2H)-pyridazinone-5-yl-oxymethyl (or mercaptomethyl) phenyl]carbamates exhibited fungicidal activities against various plant pathogens, demonstrating their potential use in agriculture (Liu Wei-dong & Southern, 2005).
Cleavage of Methoxycarbonyl Moiety
- The selective cleavage of methyl carbamates to free amines in a series of 2-amino-2-deoxy-D-glucosamine derivatives was achieved with high yields, indicating potential applications in biochemical synthesis (Yeung et al., 2000).
Synthesis of Carbamate Derivatives
- Methyl N-(1H-benzimidazol-2-yl)carbamates with various substituents were synthesized for biological applications, highlighting the versatility of carbamate derivatives in medicinal chemistry (Cheung et al., 1987).
properties
IUPAC Name |
methyl N-[(4-methoxythian-4-yl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3S/c1-12-8(11)10-7-9(13-2)3-5-14-6-4-9/h3-7H2,1-2H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMJUAYJFGJZWAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NCC1(CCSCC1)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl ((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)carbamate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.